2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound featuring a cyclopenta[d]pyrimidine core with a trifluoroethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the cyclopenta[d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as substituted pyrimidines and cyclopentanone derivatives.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution reactions. Common reagents include trifluoroethanol and suitable leaving groups like halides or tosylates.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-methyl-4-(2,2,2-trifluoroethoxy)-5,6-dihydrocyclopenta[d]pyrimidine.
Substitution: Formation of 2-methyl-4-(substituted)-5H,6H,7H-cyclopenta[d]pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. Its trifluoroethoxy group may enhance binding affinity and specificity towards certain biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoroethoxy group is known to improve the pharmacokinetic properties of drugs, such as metabolic stability and membrane permeability.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to specific sites within the cell, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(2,2,2-trifluoroethoxy)-pyridine
- 2-methyl-4-(2,2,2-trifluoroethoxy)-benzimidazole
- 2-methyl-4-(2,2,2-trifluoroethoxy)-thiazole
Uniqueness
Compared to these similar compounds, 2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine offers a unique combination of a cyclopenta[d]pyrimidine core and a trifluoroethoxy substituent. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethoxy)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6-14-8-4-2-3-7(8)9(15-6)16-5-10(11,12)13/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVMBNJOPFOMAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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